molecular formula C19H25ClN4O4 B12379122 Pomalidomide-5-C6-NH2 (hydrochloride)

Pomalidomide-5-C6-NH2 (hydrochloride)

Cat. No.: B12379122
M. Wt: 408.9 g/mol
InChI Key: KTHUUQRWMVSNHF-UHFFFAOYSA-N
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Description

Pomalidomide-5-C6-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and antineoplastic properties. This compound is primarily used as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins within cells, making Pomalidomide-5-C6-NH2 (hydrochloride) a valuable tool in targeted protein degradation research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-5-C6-NH2 (hydrochloride) typically involves the modification of pomalidomide to introduce a 6-aminohexyl group. This process includes several steps:

Industrial Production Methods

Industrial production of Pomalidomide-5-C6-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C6-NH2 (hydrochloride) undergoes various chemical reactions, including:

    Nucleophilic Substitution: Introduction of the 6-aminohexyl group.

    Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.

Common Reagents and Conditions

Major Products

The major product of these reactions is Pomalidomide-5-C6-NH2 (hydrochloride), which is used in further applications such as the development of PROTACs .

Scientific Research Applications

Pomalidomide-5-C6-NH2 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of PROTACs, enabling targeted protein degradation.

    Biology: Facilitates the study of protein function and degradation pathways.

    Medicine: Potential therapeutic applications in cancer treatment through targeted protein degradation.

    Industry: Used in the development of novel therapeutic agents and research tools

Mechanism of Action

Pomalidomide-5-C6-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding recruits the target protein to the CRBN complex, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins within cells .

Comparison with Similar Compounds

Similar Compounds

  • Pomalidomide-C2-NH2 (hydrochloride)
  • Pomalidomide-C3-NH2 (hydrochloride)
  • Pomalidomide-C9-CO2H
  • Pomalidomide-PEG2-butyl CO2H

Uniqueness

Pomalidomide-5-C6-NH2 (hydrochloride) is unique due to its specific structure, which includes a 6-aminohexyl group. This structure allows for efficient recruitment of cereblon and effective formation of PROTACs, making it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C19H25ClN4O4

Molecular Weight

408.9 g/mol

IUPAC Name

5-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C19H24N4O4.ClH/c20-9-3-1-2-4-10-21-12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)22-17(15)25;/h5-6,11,15,21H,1-4,7-10,20H2,(H,22,24,25);1H

InChI Key

KTHUUQRWMVSNHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCN.Cl

Origin of Product

United States

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